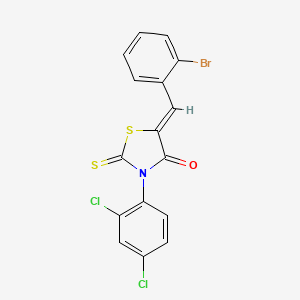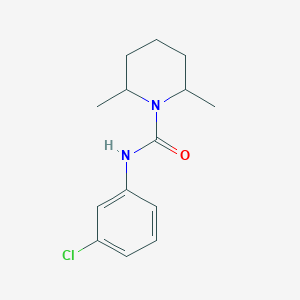
N-allyl-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(3-pyridinylmethyl)thiourea (APMT) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. APMT is a thiourea derivative that contains a pyridine ring and an allyl group. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-allyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol and fatty acids in cells. The compound has been found to exhibit potent antifungal activity by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects
N-allyl-N'-(3-pyridinylmethyl)thiourea has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, the compound has been found to exhibit antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
実験室実験の利点と制限
N-allyl-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be easily scaled up for industrial production. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, the compound is relatively unstable and can degrade over time, which can limit its use in certain experiments. In addition, N-allyl-N'-(3-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of N-allyl-N'-(3-pyridinylmethyl)thiourea. One potential application of the compound is as a pesticide or herbicide. N-allyl-N'-(3-pyridinylmethyl)thiourea has been shown to exhibit potent activity against various pests and weeds, making it a potential alternative to traditional chemical pesticides and herbicides. Another potential application of N-allyl-N'-(3-pyridinylmethyl)thiourea is as an anticancer agent. The compound has been found to inhibit the growth of various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. In addition, N-allyl-N'-(3-pyridinylmethyl)thiourea has been shown to exhibit antiviral activity, and further studies are needed to determine its potential as an antiviral agent.
合成法
N-allyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanamine with allyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-pyridinemethanamine with allyl isocyanate in the presence of a catalyst. The resulting product is then treated with thiourea to obtain N-allyl-N'-(3-pyridinylmethyl)thiourea. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
科学的研究の応用
N-allyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied in scientific research due to its potential application in various fields. The compound has been found to exhibit anticancer, antifungal, and antiviral properties. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to have potential as a pesticide and herbicide. In addition, the compound has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones.
特性
IUPAC Name |
1-prop-2-enyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-4-3-6-11-7-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOMRBZYRJGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)


![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)

